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molecular formula C8H6N2O3 B8687365 4-(Furan-2-carbonyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 77671-36-4

4-(Furan-2-carbonyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No. B8687365
M. Wt: 178.14 g/mol
InChI Key: UHMGFWJWRQMKFT-UHFFFAOYSA-N
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Patent
US04405635

Procedure details

To 50 ml of nitrobenzene is added 4.2 g of 1,3-dihydro-2H-imidazol-2-one, 13.3 g of aluminum chloride and 7.2 g of furanoyl chloride. The mixture is stirred at 60° C. for 3 hours and poured over ice water. The solids are filtered, washed with ether and recrystallized twice from ethanol-water to afford the title compounds. M.P. 318°-321° C.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][NH:3][C:2]1=[O:6].[Cl-].[Al+3].[Cl-].[Cl-].[O:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[C:16](Cl)=[O:17]>[N+](C1C=CC=CC=1)([O-])=O>[O:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[C:16]([C:5]1[NH:1][C:2](=[O:6])[NH:3][CH:4]=1)=[O:17] |f:1.2.3.4|

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
N1C(NC=C1)=O
Name
Quantity
13.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
7.2 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized twice from ethanol-water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)C=1NC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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